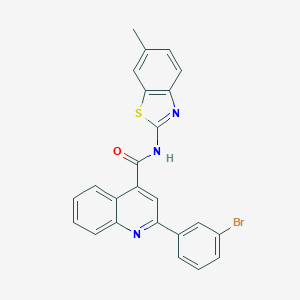
2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide, also known as BMQ, is a small molecule compound that has gained significant attention in the field of medicinal chemistry. BMQ is a quinoline-based derivative that has been synthesized using a multi-step process. This compound has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.
Mechanism Of Action
The mechanism of action of 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide is not fully understood. However, it has been suggested that 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide exerts its anti-cancer effects by inhibiting the activity of various enzymes and signaling pathways involved in cell growth and proliferation. 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and induce cell cycle arrest in cancer cells. 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB) and reduce the expression of pro-inflammatory cytokines.
Biochemical And Physiological Effects
2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide can induce apoptosis in cancer cells by activating the caspase cascade. 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide has also been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines. Additionally, 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide has been shown to have anti-viral effects by inhibiting the replication of certain viruses.
Advantages And Limitations For Lab Experiments
2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide has several advantages for use in lab experiments. It is a small molecule compound that can easily penetrate cell membranes and reach intracellular targets. 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide is also relatively stable and can be easily synthesized in large quantities. However, 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the study of 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide. Further research is needed to fully understand the mechanism of action of 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide and its potential therapeutic applications. Studies are also needed to investigate the pharmacokinetics and toxicity of 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide in vivo. Additionally, there is potential for the development of 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide derivatives with enhanced potency and selectivity for specific targets. Overall, 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide represents a promising compound for the development of novel therapeutics for the treatment of cancer, inflammation, and viral infections.
Synthesis Methods
The synthesis of 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide involves a multi-step process that includes the reaction of 2-bromo-3-nitrobenzene with 2-aminobenzothiazole to form 2-(3-bromophenyl)benzothiazole. This intermediate compound is then reacted with 2-chloroquinoline-4-carboxylic acid to form 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide. The final product is obtained by purification using column chromatography.
Scientific Research Applications
2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. Studies have also shown that 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide can inhibit the growth and proliferation of cancer cells by inducing apoptosis. 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide has been shown to have potential therapeutic effects in the treatment of breast cancer, lung cancer, and leukemia.
properties
CAS RN |
5698-70-4 |
|---|---|
Product Name |
2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide |
Molecular Formula |
C24H16BrN3OS |
Molecular Weight |
474.4 g/mol |
IUPAC Name |
2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H16BrN3OS/c1-14-9-10-20-22(11-14)30-24(27-20)28-23(29)18-13-21(15-5-4-6-16(25)12-15)26-19-8-3-2-7-17(18)19/h2-13H,1H3,(H,27,28,29) |
InChI Key |
GWWBZOJVPPKYDC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)Br |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



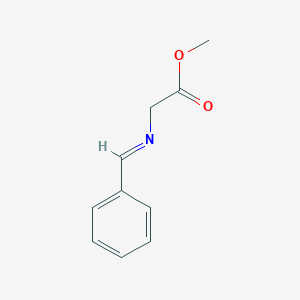



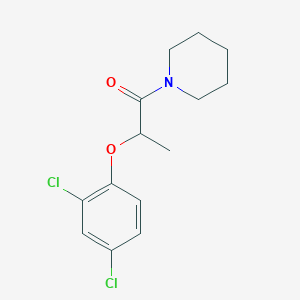

![3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde](/img/structure/B185963.png)

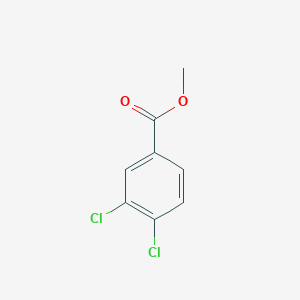
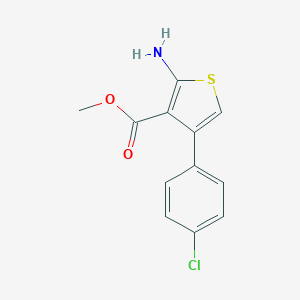
![2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide](/img/structure/B185968.png)
![(E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B185971.png)
![(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185973.png)
![N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide](/img/structure/B185975.png)